11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate
Description
11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate is a dibenzothiepin derivative characterized by a seven-membered central thiepin ring fused with two benzene rings. The molecule features a phenyl group and a 2-diethylaminoethylamino substituent at position 11, which contributes to its pharmacological properties. The maleate counterion enhances solubility and stability, making it suitable for pharmaceutical formulations.
Properties
CAS No. |
84964-47-6 |
|---|---|
Molecular Formula |
C30H34N2O4S |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N',N'-diethyl-N-(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H30N2S.C4H4O4/c1-3-28(4-2)19-18-27-26(22-13-6-5-7-14-22)23-15-9-8-12-21(23)20-29-25-17-11-10-16-24(25)26;5-3(6)1-2-4(7)8/h5-17,27H,3-4,18-20H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DKKWQBYWNVMDRD-WLHGVMLRSA-N |
Isomeric SMILES |
CCN(CC)CCNC1(C2=CC=CC=C2CSC3=CC=CC=C31)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CCNC1(C2=CC=CC=C2CSC3=CC=CC=C31)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate typically involves multiple steps:
Formation of the Dibenzo(b,e)thiepin Core: The initial step involves the construction of the dibenzo(b,e)thiepin core through a series of cyclization reactions. This can be achieved using starting materials such as thiophenols and halogenated aromatic compounds under specific conditions.
Introduction of the Diethylaminoethylamino Group: The diethylaminoethylamino group is introduced through nucleophilic substitution reactions. This step often requires the use of reagents like diethylamine and ethylene oxide under controlled temperature and pressure conditions.
Addition of the Phenyl Group: The phenyl group is typically added via Friedel-Crafts alkylation or acylation reactions, using reagents such as benzene and aluminum chloride.
Formation of the Maleate Salt: The final step involves the conversion of the free base to its maleate salt form by reacting with maleic acid in an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiepin ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the diethylaminoethylamino group, potentially converting them to secondary or primary amines.
Substitution: The aromatic rings in the dibenzo(b,e)thiepin core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled temperatures and solvent conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, including those involved in neurotransmission and cellular signaling.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its diverse biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The dibenzothiepin scaffold is shared among several compounds, but variations in substituents significantly alter their biological and physicochemical profiles. Key comparisons include:
Table 1: Structural Comparison of Dibenzothiepin Derivatives
Key Observations :
- Substituent Flexibility vs. In contrast, piperazine-containing analogs (e.g., CID 3069622) have rigid structures, which may improve binding specificity .
- Counterion Effects : Maleate salts are common across analogs for improved solubility. However, hydrates (e.g., CID 3069622) may offer enhanced stability in aqueous formulations .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physical Data
Key Findings :
- Calcium Antagonist Activity: Analogs like 9-chloro-10-(4-methylpiperazino)-dibenzothiepin exhibit calcium channel blocking effects, suggesting the target compound may share this mechanism .
- Neurotropic Potential: Thioether-linked derivatives (e.g., ) demonstrate neurotropic effects in preclinical studies, likely due to sulfur’s electron-rich properties enhancing receptor interactions .
- Collision Cross Section (CCS) : CID 3069622’s CCS (196.4 Ų) indicates moderate molecular size, which correlates with favorable pharmacokinetics compared to bulkier analogs .
Geometric Isomerism and Stereochemical Effects
highlights the role of geometric isomerism in dibenzothiepin derivatives. For example:
- Z/E Isomers: In 11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo[b,e]thiepin derivatives, the sulfur atom induces distinct NMR chemical shifts in vinyl and aromatic protons, affecting receptor binding. The target compound’s substituent configuration (if applicable) may similarly influence activity .
- Thiepin vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
